molecular formula C14H14FNO4 B1394252 3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester CAS No. 1083402-30-5

3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester

Cat. No. B1394252
M. Wt: 279.26 g/mol
InChI Key: UBCDHORLUJIIEH-UHFFFAOYSA-N
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Description

The compound is an ester derivative of a pyrrolidinone with a fluorophenyl group. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their often pleasant smell . The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, as fluorine is a highly electronegative atom and can form strong bonds with carbon .


Molecular Structure Analysis

The compound contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen and one carbonyl group. This ring structure is found in many biologically active compounds . The fluorophenyl group is an aromatic ring with a fluorine substituent, which could influence the compound’s electronic properties .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the fluorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and crystal structure of related compounds, exploring their properties through FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were also calculated using density functional theory (DFT) and confirmed by X-ray diffraction, providing insights into their physicochemical properties (Huang et al., 2021).

Medicinal Chemistry and Drug Design

  • Research in the field of medicinal chemistry has explored compounds structurally similar to the one . For instance, a study on the synthesis of ω-heterocyclic amino acids from carboxy lactams highlights the potential of these compounds in drug development (Singh et al., 2005).
  • Another study delved into the synthesis and biological evaluation of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, a compound with potential antilipidemic properties, showcasing the relevance of such structures in therapeutic applications (Ohno et al., 1999).

Chemical Reactions and Properties

  • The compound's related derivatives have been a subject of interest in studies exploring chemical reactions and properties. For example, a study on the thermal behavior of methyl esters of certain carboxylic acids reveals insights into their stability and decomposition processes, which are crucial for understanding the chemical behavior of such compounds (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Advanced Materials and Polymer Science

  • In the field of advanced materials and polymer science, the related esters have been used in the synthesis of functionalized polystyrenes. A study demonstrates how the esters of ω-(para styryl)alkanoic acids can be transformed into tri-n-butyltin carboxylates, highlighting the versatility of these compounds in material science applications (Dalil et al., 2000).

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The compound could potentially be studied for various applications, depending on its properties. For example, if it shows biological activity, it could be investigated as a potential pharmaceutical .

properties

IUPAC Name

methyl 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c1-20-14(19)7-12(17)9-6-13(18)16(8-9)11-4-2-10(15)3-5-11/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCDHORLUJIIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148779
Record name 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester

CAS RN

1083402-30-5
Record name 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083402-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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